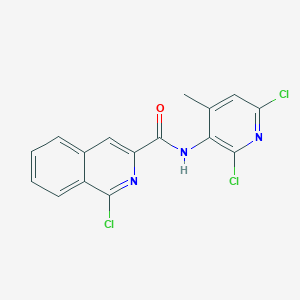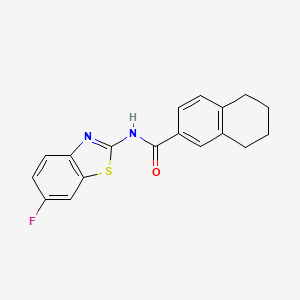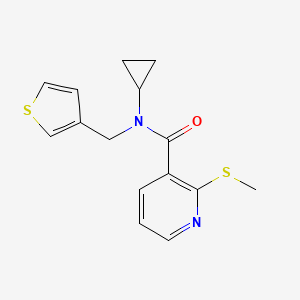![molecular formula C24H23N3O6 B2681092 2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631881-01-1](/img/structure/B2681092.png)
2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which includes the compound , has been achieved using a multicomponent process . This approach involves a one-pot reaction of substituted methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a chromeno[2,3-c]pyrrole-3,9-dione core, which is a fused ring system incorporating chromene and pyrrole frameworks . The morpholinopropyl and nitrophenyl groups are attached to this core.Physical And Chemical Properties Analysis
The compound has a molecular weight of 449.463. Other physical and chemical properties such as melting point and IR spectrum have been reported for a similar compound, 1-(4-(Allyloxy)phenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione .Applications De Recherche Scientifique
Synthesis and Chemical Behavior
- Tautomerism and Reactivity : Studies have shown that compounds structurally related to "2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" exhibit interesting tautomeric behavior and reactivity with nucleophiles. Phenyl isocyanate and β-nitrostyrene react differently with enamines derived from similar compounds, demonstrating the equilibrium between different dihydro-forms and providing insight into their nucleophilic behavior (Pitacco et al., 1974).
- Asymmetric Michael Reactions : The catalytic enantio- and diastereoselective Michael addition reactions of unmodified aldehydes to nitro olefins using catalysts similar to the morpholinopropyl group in the compound show promising yields and selectivities. This demonstrates the compound's potential in synthesizing chiral, nonracemic pyrrolidines, which are valuable in medicinal chemistry (Betancort & Barbas, 2001).
Biological Activity and Applications
- Anticancer Potential : Derivatives of similar compounds have been investigated for their anticancer properties. A specific study synthesized an intermediate crucial for developing small molecule inhibitors with potential anticancer activity. The study highlights the importance of such compounds in designing inhibitors for cancer treatment (Wang et al., 2016).
Material Science and Polymer Chemistry
- Photoluminescent Conjugated Polymers : Research into conjugated polymers containing units structurally related to the query compound has revealed their potential in electronic applications. These polymers show strong photoluminescence and high photochemical stability, making them suitable for use in organic electronics (Beyerlein & Tieke, 2000).
Anion Binding and Deprotonation
- Anion Binding Properties : The compound's related pyrrole derivatives have demonstrated the ability to undergo color-signaled deprotonation upon binding with fluoride ions. This unique property suggests potential applications in sensing and molecular recognition (Camiolo et al., 2003).
Orientations Futures
The compound belongs to the class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which have been synthesized for the purpose of creating libraries of diversified compounds . These compounds have potential applications in the field of synthetic and medicinal chemistry . Future research may focus on exploring these applications further and developing more efficient synthetic strategies .
Propriétés
IUPAC Name |
2-(3-morpholin-4-ylpropyl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6/c28-22-18-7-1-2-8-19(18)33-23-20(22)21(16-5-3-6-17(15-16)27(30)31)26(24(23)29)10-4-9-25-11-13-32-14-12-25/h1-3,5-8,15,21H,4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDAPNQFYWDYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid](/img/structure/B2681009.png)
![N-(3-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2681010.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-cyclopropyl-N-methylpyrimidin-4-amine](/img/structure/B2681014.png)

![2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2681017.png)
![1-[(4-Bromophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2681018.png)




![N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2681029.png)
![(E)-1-benzyl-3-(((3,4-diethoxyphenethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2681030.png)
